molecular formula C31H55NO7 B12337950 Pravastatin; tert-octylamine

Pravastatin; tert-octylamine

Cat. No.: B12337950
M. Wt: 553.8 g/mol
InChI Key: RKFLVBHCVKWNON-UHFFFAOYSA-N
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Description

Pravastatin; tert-octylamine is a compound that combines pravastatin, a well-known statin used to lower cholesterol levels, with tert-octylamine, an organic amine. Pravastatin is a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is the rate-limiting enzyme involved in cholesterol synthesis . This combination is used to enhance the pharmacological properties of pravastatin.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pravastatin is synthesized through a fermentation process involving the microorganism Streptomyces carbophilus. The process begins with the production of mevastatin, which is then hydroxylated to form pravastatin . The tert-octylamine component is typically synthesized through the alkylation of octylamine with tert-butyl chloride under basic conditions.

Industrial Production Methods

Industrial production of pravastatin involves large-scale fermentation followed by extraction and purification processes. The fermentation broth is subjected to various chromatographic techniques to isolate pravastatin. The tert-octylamine is produced through chemical synthesis and then combined with pravastatin under controlled conditions to form the final compound.

Chemical Reactions Analysis

Types of Reactions

Pravastatin; tert-octylamine undergoes several types of chemical reactions, including:

    Oxidation: Pravastatin can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups in pravastatin.

    Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups of pravastatin.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acids are used for substitution reactions.

Major Products

The major products formed from these reactions include various metabolites of pravastatin, such as 3-alpha-hydroxy-isopravastatin and 6-epi-pravastatin .

Scientific Research Applications

Pravastatin; tert-octylamine has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

    Simvastatin: A statin that is a prodrug, requiring activation in the body.

    Rosuvastatin: Known for its high potency and long half-life.

Uniqueness

Pravastatin is unique among statins due to its hydrophilicity, which reduces its potential for muscle-related side effects. The addition of tert-octylamine may enhance its pharmacological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C31H55NO7

Molecular Weight

553.8 g/mol

IUPAC Name

3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid;2,4,4-trimethylpentan-2-amine

InChI

InChI=1S/C23H36O7.C8H19N/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;1-7(2,3)6-8(4,5)9/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);6,9H2,1-5H3

InChI Key

RKFLVBHCVKWNON-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N

Origin of Product

United States

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